REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:19][NH2:20].[Cl:21][CH2:22][CH2:23][Cl:24].[F:1][CH:2]1[CH2:3][N:4]([C:9](=[O:10])[O:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH2:5][CH2:6][C:7]1=[O:8]>>[F:1][CH:2]1[CH2:3][N:4]([C:9](=[O:10])[O:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH2:5][CH2:6][CH:7]1[NH:20][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(C(=O)OCc2ccccc2)CC1F
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Name
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Type
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product
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Smiles
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CNC1CCN(C(=O)OCc2ccccc2)CC1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |